2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide
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Overview
Description
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide typically involves the reaction of anthranilic acid with hydrazine derivatives. One common method involves the condensation of anthranilic acid with hydrazine hydrate under reflux conditions, followed by cyclization to form the quinazoline ring . The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of dihydroquinazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various quinazoline derivatives, which can be further functionalized to enhance their biological activity and chemical stability .
Scientific Research Applications
2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its therapeutic effects. For example, it may inhibit tyrosine kinases, which are involved in cell signaling pathways related to cancer progression . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other quinazoline derivatives such as:
- 2-Quinazolinecarboxylic acid, 6-chloro-5-fluoro-3,4-dihydro-4-oxo-, ethyl ester
- 2-Cyano-3,4-dihydro-4-oxoquinazoline
- 2-(4-Oxo-3,4-dihydro-2-quinazolinylmethyl)benzoic acids
Uniqueness
What sets 2-Quinazolinecarboxylic acid, 3,4-dihydro-4-oxo-3-phenyl-, hydrazide apart is its unique hydrazide group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new drugs and materials with specific properties .
Properties
CAS No. |
65004-04-8 |
---|---|
Molecular Formula |
C15H12N4O2 |
Molecular Weight |
280.28 g/mol |
IUPAC Name |
4-oxo-3-phenylquinazoline-2-carbohydrazide |
InChI |
InChI=1S/C15H12N4O2/c16-18-14(20)13-17-12-9-5-4-8-11(12)15(21)19(13)10-6-2-1-3-7-10/h1-9H,16H2,(H,18,20) |
InChI Key |
IOKJPMICPDTGAI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2C(=O)NN |
Origin of Product |
United States |
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